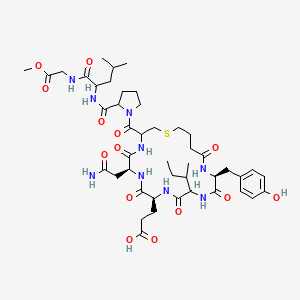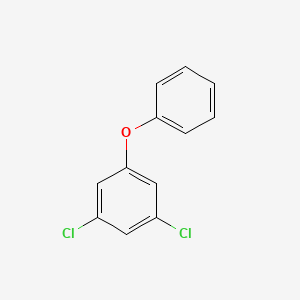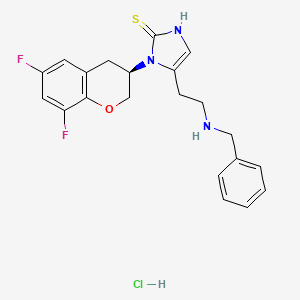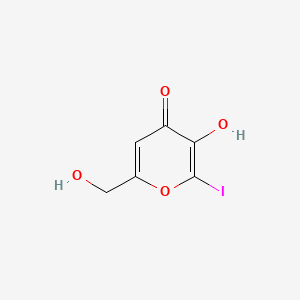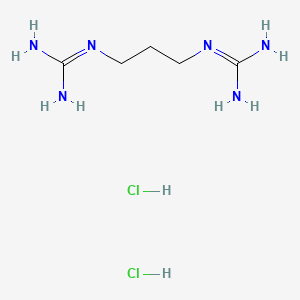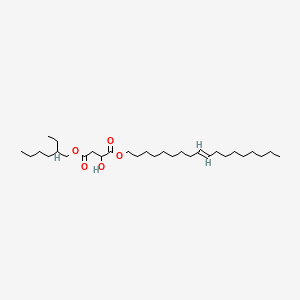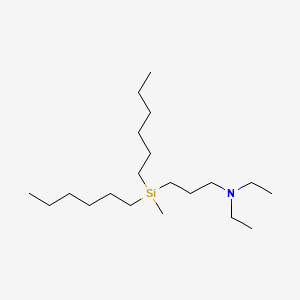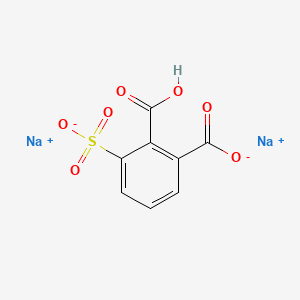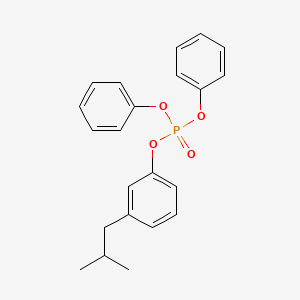
3,5-Bis(4-(dimethylamino)benzylidene)-1-methyl-4-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 96547 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in specific chemical reactions and its utility in research and industrial applications.
Chemical Reactions Analysis
NSC 96547 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC 96547 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biological assays to study its effects on different biological systems.
Medicine: Research may explore its potential therapeutic effects or its role in drug development.
Industry: It can be used in the production of various industrial chemicals or materials.
Mechanism of Action
The mechanism by which NSC 96547 exerts its effects involves specific molecular targets and pathways. It may interact with certain enzymes or receptors, leading to a cascade of biochemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
NSC 96547 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or those that undergo similar types of reactions. The comparison can help identify the unique properties and potential advantages of NSC 96547 over other compounds.
Conclusion
NSC 96547 is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and reactions make it a valuable tool in research and development.
Properties
CAS No. |
3980-50-5 |
|---|---|
Molecular Formula |
C24H29N3O |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(3Z,5Z)-3,5-bis[[4-(dimethylamino)phenyl]methylidene]-1-methylpiperidin-4-one |
InChI |
InChI=1S/C24H29N3O/c1-25(2)22-10-6-18(7-11-22)14-20-16-27(5)17-21(24(20)28)15-19-8-12-23(13-9-19)26(3)4/h6-15H,16-17H2,1-5H3/b20-14-,21-15- |
InChI Key |
KFJPMPQKBODYEB-SIBCGJTDSA-N |
Isomeric SMILES |
CN1C/C(=C/C2=CC=C(C=C2)N(C)C)/C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/C1 |
Canonical SMILES |
CN1CC(=CC2=CC=C(C=C2)N(C)C)C(=O)C(=CC3=CC=C(C=C3)N(C)C)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


